![molecular formula C16H16N4O2S2 B6054698 4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)

4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

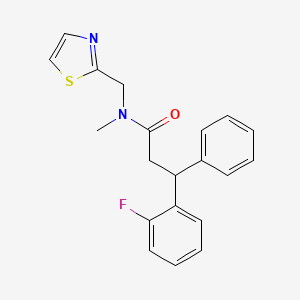

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine and a thiophene ring. The presence of a morpholinyl group suggests that it might have some biological activity, as morpholine is often found in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thiophene rings, and the attachment of the morpholinyl group. The exact synthetic route would depend on the specific reactivity of the starting materials and intermediates .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and thiophene rings are aromatic, which could contribute to the stability of the molecule. The morpholinyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the morpholinyl group. The pyrimidine and thiophene rings might undergo electrophilic substitution reactions, while the morpholinyl group could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings could increase its rigidity and potentially its melting point. The morpholinyl group could enhance its solubility in polar solvents .Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an EGFR kinase inhibitor . It binds to the active site of the EGFR, thereby inhibiting the activity of the receptor. The inhibition of EGFR prevents autophosphorylation and activation of the downstream signaling pathways. This results in the inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The compound affects the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. By inhibiting EGFR, the compound disrupts the signaling pathway, leading to reduced cell proliferation and increased cell death. This is particularly effective in cancer cells where EGFR is often overexpressed or mutated.

Result of Action

The compound has demonstrated potent antitumor activity against the human pulmonary carcinoma cell line A549 . This suggests that the compound could be effective in treating cancers that overexpress or have mutations in EGFR.

Safety and Hazards

Propriétés

IUPAC Name |

7-morpholin-4-yl-14-sulfanylidene-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16)-tetraen-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-14-12-11(17-16(23)19-14)10-8-2-1-3-9(8)13(18-15(10)24-12)20-4-6-22-7-5-20/h1-7H2,(H2,17,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRORORPMLIQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=NC3=C2C4=C(S3)C(=O)NC(=S)N4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6054622.png)

![1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime](/img/structure/B6054625.png)

![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine](/img/structure/B6054633.png)

![2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6054640.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6054646.png)

![3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6054666.png)

![1-(4-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6054676.png)

![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)

![2-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-N-(1-sec-butyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6054707.png)

![2-methoxy-4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6054714.png)